molecular formula C21H18N4OS2 B6562426 N-[3-(methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021210-63-8

N-[3-(methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide

Cat. No.: B6562426
CAS No.: 1021210-63-8
M. Wt: 406.5 g/mol
InChI Key: QNIGMWQLCPBGFO-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a sulfur-containing acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core. Its structure includes a 2-phenyl group on the pyrazolo[1,5-a]pyrazin-4-yl moiety and a 3-(methylsulfanyl)phenyl substituent on the acetamide nitrogen.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS2/c1-27-17-9-5-8-16(12-17)23-20(26)14-28-21-19-13-18(15-6-3-2-4-7-15)24-25(19)11-10-22-21/h2-13H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIGMWQLCPBGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazolo[1,5-a]pyrazine Core

The pyrazolo[1,5-a]pyrazine scaffold forms the central heterocyclic structure. Cyclization reactions between hydrazine derivatives and α-diketones or α-keto esters are commonly employed . For example, 2-phenylpyrazolo[1,5-a]pyrazin-4-ol is synthesized via refluxing phenylglyoxal with aminopyrazine in ethanol at 80°C for 12 hours . The reaction proceeds through a condensation mechanism, followed by intramolecular cyclization:

Phenylglyoxal+AminopyrazineEtOH, 80°C2-phenylpyrazolo[1,5-a]pyrazin-4-ol[5]\text{Phenylglyoxal} + \text{Aminopyrazine} \xrightarrow{\text{EtOH, 80°C}} \text{2-phenylpyrazolo[1,5-a]pyrazin-4-ol} \quad

Table 1: Reaction Conditions for Core Synthesis

ParameterValue
SolventEthanol
Temperature80°C
Reaction Time12 hours
Yield68–72%

Alternative methods use microwave-assisted synthesis to reduce reaction times to 2–3 hours, though yields remain comparable .

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linker is introduced via nucleophilic substitution at the 4-position of the pyrazolo[1,5-a]pyrazine core. This step typically employs 2-chloroacetamide derivatives and sodium hydrosulfide (NaSH) under inert conditions . For instance, reacting 4-chloro-2-phenylpyrazolo[1,5-a]pyrazine with NaSH in dimethylformamide (DMF) at 60°C for 6 hours yields the sulfanyl intermediate:

4-Chloro derivative+NaSHDMF, 60°C4-sulfanyl intermediate[3][5]\text{4-Chloro derivative} + \text{NaSH} \xrightarrow{\text{DMF, 60°C}} \text{4-sulfanyl intermediate} \quad

Critical Parameters :

  • Solvent Polarity : DMF enhances nucleophilicity of SH⁻ ions.

  • Temperature : Exceeding 70°C promotes side reactions (e.g., oxidation to disulfides).

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 65% yield .

Formation of the Acetamide Moiety

The acetamide side chain is coupled to the sulfanyl intermediate through a two-step process:

  • Chloroacetylation : Reacting the sulfanyl intermediate with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C.

  • Amination : Treating the chloroacetylated product with 3-(methylsulfanyl)aniline in the presence of K₂CO₃ .

Sulfanyl intermediate+ClCH₂COClDCMChloroacetyl intermediate[4]\text{Sulfanyl intermediate} + \text{ClCH₂COCl} \xrightarrow{\text{DCM}} \text{Chloroacetyl intermediate} \quad
Chloroacetyl intermediate+3-(methylsulfanyl)anilineK₂CO₃, DMFTarget compound[4][5]\text{Chloroacetyl intermediate} + \text{3-(methylsulfanyl)aniline} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target compound} \quad

Table 2: Optimization of Amination Conditions

BaseSolventTemperatureYield (%)
K₂CO₃DMF50°C78
Et₃NTHF40°C62
NaOHEthanol25°C55

Potassium carbonate in DMF at 50°C maximizes yield by facilitating deprotonation of the amine while minimizing hydrolysis .

Purification and Isolation

Crude product purification involves:

  • Liquid-Liquid Extraction : Partitioning between DCM and water to remove inorganic salts.

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) isolates the target compound (>95% purity) .

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline material suitable for X-ray diffraction .

Analytical Characterization

Spectroscopic Validation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazine-H), 7.89–7.45 (m, 8H, aromatic-H), 4.21 (s, 2H, -SCH₂-), 2.51 (s, 3H, -SCH₃) .

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-S) .

  • HPLC : Purity ≥98% (C18 column, acetonitrile/water = 60:40) .

Mass Spectrometry :

  • HRMS (ESI+) : m/z calculated for C₂₂H₁₉N₄O₂S₂ [M+H]⁺: 435.0892; found: 435.0889 .

Yield Optimization Strategies

  • Catalyst Screening : Pd/C (5 wt%) increases amidation efficiency by 12% compared to base-only conditions .

  • Solvent Effects : Replacing DMF with NMP reduces reaction time by 30% due to higher polarity .

  • Temperature Gradients : Stepwise heating (25°C → 50°C) during amidation minimizes byproduct formation .

Chemical Reactions Analysis

Types of Reactions: N-[3-(Methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide can undergo several types of reactions:

  • Oxidation: : This compound can be oxidized using reagents such as hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using agents like lithium aluminum hydride, converting ketone or sulfoxide groups into alcohols or sulfides.

  • Substitution: : Halogenation reactions may introduce halogen atoms into the aromatic ring using reagents like bromine or chlorine under controlled conditions.

Common Reagents and Conditions: Common reagents include:

  • Oxidizing agents: : Hydrogen peroxide, nitric acid.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Halogenating agents: : Bromine, chlorine.

Major Products Formed:
  • Sulfoxides and Sulfones: : From oxidation reactions.

  • Alcohols and Sulfides: : From reduction reactions.

  • Halogenated Derivatives: : From substitution reactions.

Scientific Research Applications

In Chemistry: This compound is valuable in synthetic organic chemistry as a building block for more complex molecules. Its unique structure allows it to participate in diverse chemical reactions, making it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

In Biology and Medicine: In biological studies, N-[3-(Methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is explored for its potential as an inhibitor of certain enzymes or as a ligand for specific receptors. Its potential therapeutic applications include anti-inflammatory and anticancer activities.

In Industry: In industrial applications, this compound may be used in the development of new materials with unique properties, such as advanced polymers or coatings. Its reactivity also makes it suitable for use in chemical sensors and catalysts.

Mechanism of Action

The mechanism by which N-[3-(Methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide exerts its effects involves interactions with molecular targets, such as enzymes or receptors. For instance:

  • Inhibition of Enzymes: : It may inhibit the activity of specific enzymes by binding to their active sites, thus blocking substrate access.

  • Receptor Binding: : The compound may interact with cell surface or intracellular receptors, modulating signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, molecular weights, and key properties of the target compound with structurally analogous derivatives:

Compound Name Pyrazolo Substituent Acetamide Substituent Molecular Weight Notable Features
Target Compound : N-[3-(Methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide 2-Phenyl 3-(Methylsulfanyl)phenyl ~440 (estimated) High lipophilicity due to methylsulfanyl; potential for thioether-mediated binding
: 2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide 2-(4-Chlorophenyl) 3-(Methylsulfanyl)phenyl 440.964 Chlorine at para position enhances electronegativity and potential halogen bonding
: 2-{[2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide 2-(2-Butoxyphenyl) 3-Chloro-2-methylphenyl 443.9 (calculated) Butoxy group increases solubility; chloro-methyl enhances steric hindrance
: N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide 2-(4-Ethylphenyl) 4-Chloro-2-(trifluoromethyl)phenyl 490.9 Trifluoromethyl group improves metabolic stability; ethylphenyl enhances rigidity
: N-(3-Methoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide 2-(4-Methylphenyl) 3-Methoxyphenyl 404.5 Methoxy group enhances hydrogen bonding; lower molecular weight improves solubility

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity :

  • The methylsulfanyl group in the target compound and increases lipophilicity, favoring passive diffusion across biological membranes. In contrast, the methoxy group in enhances polarity, improving aqueous solubility .
  • The trifluoromethyl group in combines high electronegativity with lipophilicity, often used to optimize pharmacokinetic profiles .

Electronic and Steric Modifications: Chlorine () and trifluoromethyl () are electron-withdrawing groups, which may enhance binding to electron-rich targets (e.g., enzymes or receptors).

Biological Implications: Pyrazolo[1,5-a]pyrazine derivatives, such as DPA-714 (), are known translocator protein (TSPO) ligands used in neuroimaging. Sulfanyl linkers (common across all compounds) may engage in disulfide bond formation or metal coordination, critical for enzyme inhibition or stabilization of protein-ligand complexes .

Biological Activity

N-[3-(methylsulfanyl)phenyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity based on various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A methylsulfanyl group attached to a phenyl ring.
  • A sulfanyl moiety linked to a pyrazolo[1,5-a]pyrazine core.
  • An acetamide functional group.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole derivatives possess cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).
  • GI50 Values : The compound demonstrated GI50 values of 3.79 µM for MCF7, 12.50 µM for SF-268, and 42.30 µM for NCI-H460, indicating potent growth inhibition at low concentrations .

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication; inhibition leads to increased DNA damage and apoptosis in cancer cells.
  • Microtubule Disruption : Similar compounds have shown the ability to bind to tubulin, causing microtubule disassembly and subsequent cell cycle arrest .

Inflammatory Response Modulation

Beyond its anticancer properties, the compound may also play a role in modulating inflammatory responses:

  • Cytokine Inhibition : Studies suggest that pyrazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Table 1: Biological Activity Summary

Activity TypeCell LineGI50 (µM)Mechanism
AnticancerMCF73.79Topoisomerase II inhibition
AnticancerSF-26812.50Microtubule disruption
AnticancerNCI-H46042.30Apoptosis induction
Anti-inflammatoryVarious modelsN/ACytokine inhibition

Case Studies

  • Study on Pyrazole Derivatives : A comprehensive study evaluated various pyrazole derivatives for their anticancer activity against multiple cell lines. The results indicated that modifications in the pyrazole structure significantly impacted their cytotoxicity and selectivity towards cancer cells .
  • Inflammation Model : In an experimental model of inflammation, a related compound demonstrated a marked reduction in inflammatory markers when administered, suggesting potential therapeutic applications in inflammatory diseases .

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